molecular formula C6H15O3PS3 B104511 Thiometon sulfoxide CAS No. 2703-37-9

Thiometon sulfoxide

Cat. No.: B104511
CAS No.: 2703-37-9
M. Wt: 262.4 g/mol
InChI Key: UILALIJMTSYZSE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Thiometon Sulfoxide interacts with various enzymes and proteins in biochemical reactions. It is a poor inhibitor of cholinesterase activity . When it is converted to the phosphorothiolate, the activity of cholinesterase is rapidly depressed . The oxidation of demeton-S-methyl to the sulfoxide and sulfone did not significantly increase the inhibitory power .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits cholinesterase activity, which can lead to changes in cell signaling pathways and gene expression .

Preparation Methods

Thiometon sulfoxide is synthesized through the reaction of methyl diethyl thiophosphate with sulfoxide. The specific steps involve reacting methyl diethyl thiophosphate with sulfoxide under controlled conditions, followed by crystallization and purification to obtain the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Thiometon sulfoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form thiometon sulfone.

    Reduction: The compound can be reduced back to thiometon.

    Substitution: It can undergo substitution reactions where the ethylsulfinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are thiometon sulfone and thiometon .

Scientific Research Applications

Thiometon sulfoxide has several scientific research applications:

Comparison with Similar Compounds

Thiometon sulfoxide is similar to other organophosphorus insecticides such as disulfoton, demeton-methyl, and phorate. it is unique due to its specific chemical structure, which includes the ethylsulfinyl group. This structural difference imparts distinct chemical properties and biological activities, making this compound particularly effective against certain pests .

Similar compounds include:

  • Disulfoton
  • Demeton-methyl
  • Phorate

These compounds share similar modes of action but differ in their chemical structures and specific applications .

Biological Activity

Thiometon sulfoxide, an organophosphorus compound, is primarily recognized for its role as an insecticide. Its chemical structure is defined as phosphorodithioic acid, S-[2-(ethylsulfinyl)ethyl] O,O-dimethyl ester. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C₆H₁₅O₃PS₃
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 2703-37-9
  • SMILES Notation : CCS(=O)CCSP(=S)(OC)OC

This compound acts as a cholinesterase inhibitor , though it is classified as a poor inhibitor compared to other organophosphates. The parent compound, thiometon, exerts its effects by disrupting normal neurotransmission in pests through the inhibition of acetylcholinesterase (AChE), which leads to the accumulation of acetylcholine at synapses, ultimately causing paralysis and death in target organisms .

Biochemical Pathways

  • Cholinesterase Inhibition :
    • This compound has been shown to inhibit cholinesterase activity in various biological systems. The I₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for thiometon and its metabolites have been documented:
      • Sulfide: 6.5×105M6.5\times 10^{-5}\,M
      • Sulfoxide: 4.1×105M4.1\times 10^{-5}\,M
      • Sulfone: 2.3×105M2.3\times 10^{-5}\,M .
  • Metabolic Conversion :
    • Thiometon is metabolized into this compound and thiometon sulfone through oxidative processes. This conversion is crucial for understanding its toxicity and efficacy as an insecticide .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and altering cellular signaling pathways. The inhibition of AChE leads to significant physiological changes in treated organisms, including increased muscle contractions and eventual respiratory failure due to overstimulation of the nervous system .

Toxicological Studies

  • Reproductive Toxicity in Rats :
    • A study evaluated the effects of thiometon on reproduction by feeding groups of rats varying doses (0, 5, 15, and 45 ppm) over 90 days. Results indicated significant cholinesterase inhibition at higher doses but no notable reproductive effects were observed at lower concentrations (1 mg/kg/day) .
  • Acute Toxicity in Dogs :
    • Beagle dogs were administered dietary levels of thiometon for 90 days at concentrations up to 40 ppm. While red blood cell cholinesterase was significantly inhibited at higher doses, no adverse effects on growth or behavior were noted .

Comparative Analysis with Similar Compounds

This compound shares similarities with other organophosphorus compounds like disulfoton and demeton-methyl but exhibits distinct properties due to its unique ethylsulfinyl group. The following table summarizes key differences:

CompoundI₅₀ (M) for AChE InhibitionKey Features
Thiometon4.1×1054.1\times 10^{-5}Poor inhibitor
DisulfotonVariesStronger AChE inhibitor
Demeton-methylVariesSimilar metabolic pathways

Properties

IUPAC Name

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILALIJMTSYZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871875
Record name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2703-37-9
Record name Thiometon sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2703-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiometon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOMETON SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is thiometon sulfoxide detected in fruits and vegetables?

A1: The research article outlines a gas-liquid chromatography (GLC) method utilizing a thermionic detector to quantify this compound residues in produce []. The method involves extracting residues with acetone followed by partitioning into ethyl acetate based on polarity. This specific extraction targets moderately polar compounds like this compound. Importantly, the ethyl acetate extract, unlike the hexane extract, doesn't necessitate further cleanup, simplifying the analysis. This streamlined approach enhances the detection sensitivity for this compound, achieving a limit below 0.1 mg/kg [].

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